Physicochemical properties of 2-Ethoxypyrimidine-5-boronic acid
Physicochemical properties of 2-Ethoxypyrimidine-5-boronic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxypyrimidine-5-boronic acid
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Ethoxypyrimidine-5-boronic acid, tailored for researchers, scientists, and drug development professionals. The document details available data, outlines relevant experimental protocols, and illustrates a key synthetic application.
Physicochemical Properties
2-Ethoxypyrimidine-5-boronic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features, including the pyrimidine ring and the boronic acid moiety, make it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.
The key physicochemical properties of 2-Ethoxypyrimidine-5-boronic acid are summarized in the table below. These parameters are crucial for its handling, storage, reaction setup, and for predicting its behavior in biological systems.
| Property | Value | Reference(s) |
| CAS Number | 1003043-55-7 | [1][2] |
| Molecular Formula | C₆H₉BN₂O₃ | [2][3] |
| Molecular Weight | 167.96 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [1] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
| Solubility | Data not available; generally low solubility in water but soluble in polar organic solvents.[4][5][6] | |
| pKa | Data not available; aryl boronic acids typically have pKa values ranging from 4 to 10.[7] | |
| logP | Data not available |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These protocols are standard and can be adapted for 2-Ethoxypyrimidine-5-boronic acid.
Determination of Melting Point
The melting point of a solid is a measure of its purity and is determined as the temperature range over which the solid melts to a liquid.
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Principle: A small, powdered sample of the compound is heated slowly in a capillary tube. The temperatures at which melting begins and is complete are recorded.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt), capillary tubes, thermometer.
-
Procedure:
-
A small amount of the dry, powdered 2-Ethoxypyrimidine-5-boronic acid is packed into a capillary tube to a depth of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
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The heating rate is then slowed to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂. For a similar compound, 2-ethoxypyridine-3-boronic acid, the melting point is 101.5-107.5°C[8].
-
Determination of Solubility (Shake-Flask Method)
This protocol is a widely accepted method for determining the solubility of a compound in various solvents.[4]
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Principle: An excess amount of the solid is agitated in a solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the filtered solution is then measured analytically.[4]
-
Apparatus: Constant temperature shaker bath, flasks, validated analytical method (e.g., HPLC-UV).[4]
-
Procedure:
-
Equilibration: Add an excess amount of 2-Ethoxypyrimidine-5-boronic acid to a flask containing the chosen solvent (e.g., water, DMSO, ethanol). The amount should be sufficient to ensure a solid phase remains at equilibrium.[4]
-
Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After agitation, allow the mixture to stand at the same constant temperature to allow the undissolved solid to settle.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. The solution should be filtered (e.g., using a 0.45 µm syringe filter) to remove any suspended particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV. The solubility is expressed in units such as g/L or mol/L.
-
Determination of pKa (UV-Vis Spectrophotometry)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For boronic acids, this reflects the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate form.[9]
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Principle: The UV-Vis absorption spectrum of the boronic acid will change as a function of pH due to the different electronic structures of the protonated and deprotonated species. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa is determined.[9]
-
Apparatus: UV-Vis spectrophotometer, pH meter, 96-well UV-transparent microtiter plate, a set of buffers covering a wide pH range.[9]
-
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from approximately 3 to 13.[9]
-
Stock Solution: Prepare a stock solution of 2-Ethoxypyrimidine-5-boronic acid in a suitable solvent like acetonitrile (e.g., 2.5 mM).[9]
-
Measurement: In a 96-well plate, add the buffer solutions with increasing pH to different wells. Add a small, constant volume of the boronic acid stock solution to each well.[9]
-
Data Acquisition: Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each well using a plate reader.[9]
-
Data Analysis: Plot the absorbance at a wavelength showing the largest difference between the acidic and basic forms against the pH of the buffer. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[9]
-
Determination of logP (HPLC Method)
The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity, which is its differential solubility between an organic solvent (typically n-octanol) and water.[10]
-
Principle: The logP value can be determined by measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium. High-Performance Liquid Chromatography (HPLC) is a sensitive method for this quantification.[11]
-
Apparatus: HPLC system with a UV detector, vials, n-octanol, and a buffered aqueous phase (e.g., phosphate buffer at pH 7.4).[11]
-
Procedure:
-
Phase Preparation: Prepare n-octanol saturated with the aqueous buffer and the aqueous buffer saturated with n-octanol to ensure thermodynamic equilibrium.[11]
-
Partitioning: Dissolve a known amount of 2-Ethoxypyrimidine-5-boronic acid in a biphasic system of the pre-saturated n-octanol and aqueous buffer in a separation funnel or vial.[11]
-
Equilibration: Shake the mixture vigorously for a set period and then allow the two phases to separate completely (e.g., by centrifugation or standing for 24 hours).[11]
-
Sampling: Carefully collect samples from both the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Analyze the concentration of the compound in each phase using a calibrated HPLC method.
-
Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: logP = log₁₀([concentration]ₒ꜀ₜₐₙₒₗ / [concentration]ₐᵩᵤₑₒᵤₛ).[10]
-
Application in Synthesis: Suzuki-Miyaura Coupling
2-Ethoxypyrimidine-5-boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is widely used in drug discovery to synthesize complex molecules, such as kinase inhibitors, by coupling the pyrimidine scaffold to various aryl or heteroaryl halides.[12][13]
Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction using a boronic acid.
Biological Relevance and Signaling Pathways
Pyrimidine-based structures are integral components of nucleic acids and are frequently found in biologically active molecules. The de novo pyrimidine synthesis pathway is essential for producing the building blocks for DNA and RNA.[14] This pathway involves several key enzymes, including dihydroorotate dehydrogenase (DHODH) and UMP synthase (UMPS).[15] In many cancer types, including glioblastoma, this pathway is upregulated to support rapid cell proliferation.[15]
Compounds synthesized using 2-Ethoxypyrimidine-5-boronic acid as a precursor can be designed to target kinases and other enzymes involved in cancer-related signaling pathways. For instance, many kinase inhibitors feature pyrimidine scaffolds to interact with the ATP-binding site of the enzyme, thereby modulating cellular signaling pathways that control cell growth, differentiation, and survival.[13] The ability to easily introduce the 2-ethoxypyrimidine moiety via Suzuki coupling makes this boronic acid a valuable tool for generating diverse libraries of potential therapeutic agents for screening and lead optimization.[13]
References
- 1. 2-ETHOXYPYRIMIDINE-5-BORONICACID | 1003043-55-7 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. PubChemLite - 2-ethoxypyrimidine-5-boronic acid (C6H9BN2O3) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 8. L20422.06 [thermofisher.com]
- 9. d-nb.info [d-nb.info]
- 10. acdlabs.com [acdlabs.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides [mdpi.com]
- 15. scholars.uthscsa.edu [scholars.uthscsa.edu]
